molecular formula C9H10BF3KNO B7889159 Potassium (4-methylbenzamido)methyltrifluoroborate

Potassium (4-methylbenzamido)methyltrifluoroborate

Cat. No.: B7889159
M. Wt: 255.09 g/mol
InChI Key: GGGSTCVPBFOBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (4-methylbenzamido)methyltrifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (4-methylbenzamido)methyltrifluoroborate typically involves the reaction of 4-methylbenzamido with methyltrifluoroborate in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroborate group. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates often employs continuous-flow chemistry techniques to enhance the efficiency and scalability of the synthesis. This method allows for the large-scale production of these compounds with improved yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-methylbenzamido)methyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds .

Mechanism of Action

The mechanism of action of potassium (4-methylbenzamido)methyltrifluoroborate in chemical reactions involves the activation of the trifluoroborate group, which facilitates the formation of new bonds. In Suzuki-Miyaura cross-coupling reactions, the trifluoroborate group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium (benzyloxycarbonylamino)methyltrifluoroborate
  • Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate

Uniqueness

Potassium (4-methylbenzamido)methyltrifluoroborate is unique due to its specific functional group, which imparts distinct reactivity and stability compared to other organotrifluoroborates. Its ability to participate in selective cross-coupling reactions makes it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

potassium;trifluoro-[[(4-methylbenzoyl)amino]methyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3NO.K/c1-7-2-4-8(5-3-7)9(15)14-6-10(11,12)13;/h2-5H,6H2,1H3,(H,14,15);/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGSTCVPBFOBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNC(=O)C1=CC=C(C=C1)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3KNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.